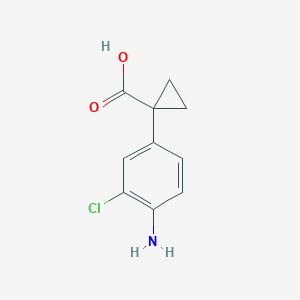
1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H10ClNO2 . It has a molecular weight of 211.65 .
Molecular Structure Analysis
The InChI code for “1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid” is 1S/C10H10ClNO2/c11-7-5-6 (1-2-8 (7)12)10 (3-4-10)9 (13)14/h1-2,5H,3-4,12H2, (H,13,14) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid and its derivatives exhibit a wide range of biological activities. Research efforts have been focused on the synthesis and bioactivity of cyclopropanecarboxylic acid derivatives. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds were synthesized using cyclopropanecarboxylic acid, leading to compounds with significant herbicidal and fungicidal activities (Tian et al., 2009). Moreover, structural studies, such as X-ray diffraction and spectroscopic analysis (IR, 1H NMR, and 13C NMR), have been performed on compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole to understand their molecular configuration and hydrogen bonding interactions (Şahin et al., 2014).
Biocatalysis and Industrial Applications
Cyclopropanecarboxylic acid analogs are pivotal in the synthesis of various pharmaceutical compounds. For example, a practical enzymatic process was developed for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate for synthesizing Ticagrelor, using a ketoreductase from the KRED library. This biocatalytic process is environmentally friendly and has potential for extensive industrial applications (Guo et al., 2017).
Pharmaceutical Research
Cyclopropane-containing compounds like 1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid have been explored for their pharmaceutical potential. For instance, CHF5074, a γ-secretase modulator based on a cyclopropanecarboxylic acid derivative, was evaluated for its ability to attenuate brain β-amyloid pathology and learning deficits in a mouse model of Alzheimer's disease, showing promising results (Imbimbo et al., 2009).
Plant Biology and Agronomy
Cyclopropane derivatives like 1-aminocyclopropane-1-carboxylic acid (ACC) are significant in plant biology, acting as precursors to the plant hormone ethylene or functioning as signals themselves. The transport and accumulation of ACC in plants have important implications for agricultural practices and are subjects of ongoing research (Vanderstraeten & Van Der Straeten, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(4-amino-3-chlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLAMJGPLLEVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)N)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

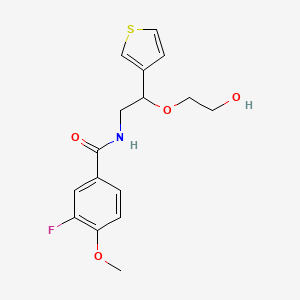
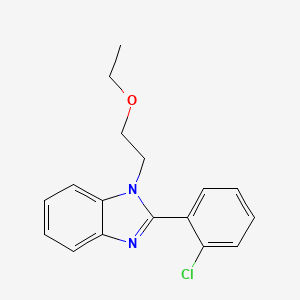
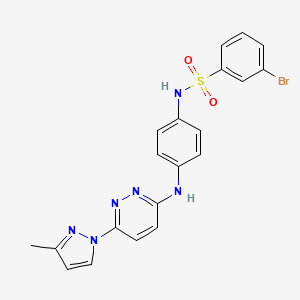
![5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole](/img/structure/B2635517.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2635518.png)
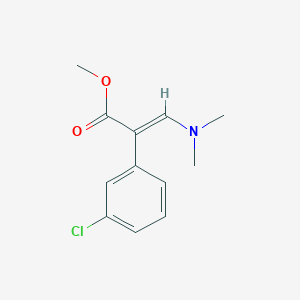
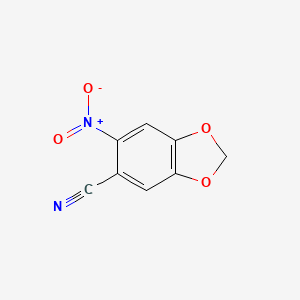
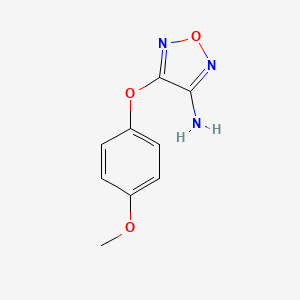
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2635524.png)
![(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2635528.png)
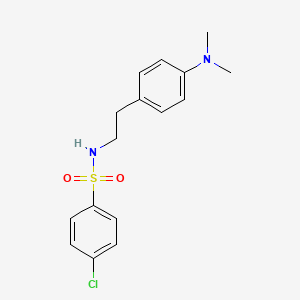
![N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2635533.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2635534.png)
![5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635535.png)